molecular formula C13H13ClN2O4 B8373766 Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate

Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate

Cat. No. B8373766
M. Wt: 296.70 g/mol
InChI Key: RQBSZJAYRQWXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O4 and its molecular weight is 296.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

ethyl 4-chloro-6,7-dimethoxycinnoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-11(14)7-5-9(18-2)10(19-3)6-8(7)15-16-12/h5-6H,4H2,1-3H3

InChI Key

RQBSZJAYRQWXIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=N1)OC)OC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 50 mL round bottom flask charged with a magnetic stir bar and ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate (1.00 g, 3.6 mmol) (Method 5) was added phosphorous oxychloride (15 mL). The reaction flask was fitted with a reflux condenser and heated to reflux for 2 h before being allowed to cool to rt. The crude reaction mixture was concentrated in vacuo, and the residue was treated with aqueous NaHCO3 (˜25 mL). The crude product precipitated from solution and was collected via vacuum filtration using a Buchner funnel. The solid was washed water (1×100 mL) and diethyl ether (1×100 mL) to yield 0.941 g (88%) of the title compound as a light brown solid that was used without further purification. 1H NMR: 7.98 (s, 1H), 7.50 (s, 1H), 4.55 (q, 2H), 4.13 (s, 6H), 1.45 (t, 3H); m/z 298.
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1 g
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15 mL
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Yield
88%

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